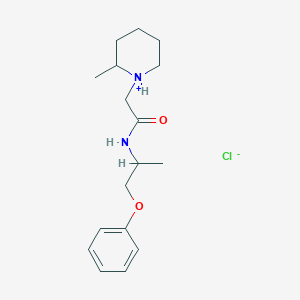
Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)-, also known as trans-4-Bromo-3-(3-hydroxypropyl)oxirane, is a chemical compound that has garnered attention in scientific research due to its potential biological applications.
Wissenschaftliche Forschungsanwendungen
Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)- has shown promise in various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis, as well as a potential inhibitor of certain enzymes. Additionally, it has been investigated for its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action for Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)- is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, potentially inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)- are still being studied. However, some research suggests that it may have anti-inflammatory properties and could potentially be used to treat certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)- in lab experiments is its potential to act as a chiral building block. Additionally, its potential use as an enzyme inhibitor could make it a valuable tool for studying certain biological processes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)-. These include further investigation into its potential as a chiral building block, as well as its potential as an enzyme inhibitor. Additionally, research could be conducted to determine its potential use in the development of new drugs for various diseases.
Synthesemethoden
The synthesis of Oxiranemethanol, 3-(4-bromophenyl)-, (2S-trans)- involves the reaction of 4-bromobenzaldehyde with (S)-glycidol in the presence of a catalyst. This results in the formation of the desired compound, which can be purified through column chromatography.
Eigenschaften
CAS-Nummer |
106948-05-4 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
[(2S,3S)-3-(4-bromophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
NFJNOLUOXBCBDP-IUCAKERBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](O2)CO)Br |
SMILES |
C1=CC(=CC=C1C2C(O2)CO)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2C(O2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



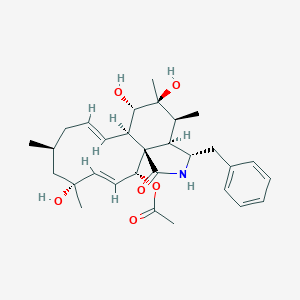




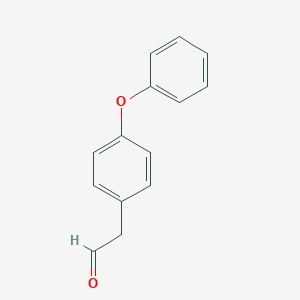
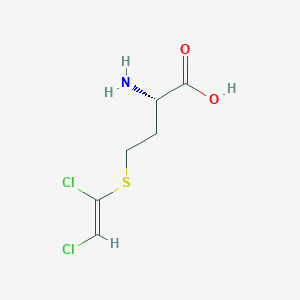

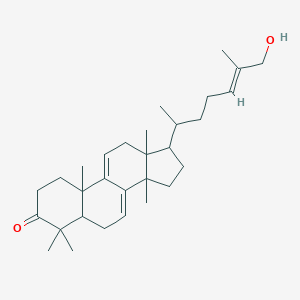


![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)
